molecular formula C9H16O2 B14731553 Cyclopentyl isobutyrate CAS No. 6290-14-8

Cyclopentyl isobutyrate

Cat. No.: B14731553
CAS No.: 6290-14-8
M. Wt: 156.22 g/mol
InChI Key: MKIBNFZXBZAOJL-UHFFFAOYSA-N
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Description

Cyclopentyl isobutyrate is an organic compound belonging to the ester family. Esters are known for their pleasant fragrances and are commonly used in the flavor and fragrance industries. This compound, specifically, is characterized by its cyclopentane ring attached to an isobutyrate group, making it a unique compound with distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopentyl isobutyrate can be synthesized through the esterification of cyclopentanol with isobutyric acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes where cyclopentanol and isobutyric acid are fed into a reactor with a catalyst. The reaction mixture is then distilled to separate the ester from unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions: Cyclopentyl isobutyrate can undergo various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of the ester can yield alcohols.

    Substitution: The ester group can be substituted by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products:

    Oxidation: Cyclopentyl isobutyric acid.

    Reduction: Cyclopentanol and isobutanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Cyclopentyl isobutyrate has several applications in scientific research:

    Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: The compound’s ester group makes it a candidate for studying enzyme-catalyzed reactions involving esters.

    Medicine: Research into its potential as a prodrug, where the ester linkage is hydrolyzed in vivo to release active pharmaceutical ingredients.

    Industry: Utilized in the flavor and fragrance industry due to its pleasant aroma.

Mechanism of Action

Cyclopentyl isobutyrate can be compared to other esters such as:

  • Cyclopentyl acetate
  • Cyclopentyl propionate
  • Isobutyl acetate

Uniqueness: this compound is unique due to its specific combination of a cyclopentane ring and an isobutyrate group. This structure imparts distinct chemical and physical properties, making it valuable in specific applications where other esters may not be as effective.

Comparison with Similar Compounds

  • Cyclopentyl acetate: Similar structure but with an acetate group.
  • Cyclopentyl propionate: Similar structure but with a propionate group.
  • Isobutyl acetate: Similar ester group but with an isobutyl group instead of cyclopentyl.

Properties

CAS No.

6290-14-8

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

cyclopentyl 2-methylpropanoate

InChI

InChI=1S/C9H16O2/c1-7(2)9(10)11-8-5-3-4-6-8/h7-8H,3-6H2,1-2H3

InChI Key

MKIBNFZXBZAOJL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)OC1CCCC1

Origin of Product

United States

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